molecular formula C23H19Br2ClN4O6 B11053048 N~2~-(4-chlorobenzyl)-N-(2,6-dibromo-4-nitrophenyl)-N~2~-[2-hydroxy-2-(4-nitrophenyl)ethyl]glycinamide

N~2~-(4-chlorobenzyl)-N-(2,6-dibromo-4-nitrophenyl)-N~2~-[2-hydroxy-2-(4-nitrophenyl)ethyl]glycinamide

Cat. No.: B11053048
M. Wt: 642.7 g/mol
InChI Key: GQZMHCBDMOLFIW-UHFFFAOYSA-N
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Description

N~2~-(4-chlorobenzyl)-N-(2,6-dibromo-4-nitrophenyl)-N~2~-[2-hydroxy-2-(4-nitrophenyl)ethyl]glycinamide is a complex organic compound characterized by its unique structural features, including multiple halogen substitutions and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-chlorobenzyl)-N-(2,6-dibromo-4-nitrophenyl)-N~2~-[2-hydroxy-2-(4-nitrophenyl)ethyl]glycinamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Glycinamide Backbone: Starting with glycine, the amide bond is formed through a reaction with an appropriate activating agent like carbodiimide.

    Introduction of the 4-Chlorobenzyl Group: This step involves the nucleophilic substitution of a 4-chlorobenzyl halide with the glycinamide.

    Addition of the 2,6-Dibromo-4-nitrophenyl Group: This can be achieved through a coupling reaction, often using a palladium-catalyzed cross-coupling method.

    Incorporation of the 2-Hydroxy-2-(4-nitrophenyl)ethyl Group: This step might involve a nucleophilic addition reaction, where the hydroxyethyl group is introduced under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N~2~-(4-chlorobenzyl)-N-(2,6-dibromo-4-nitrophenyl)-N~2~-[2-hydroxy-2-(4-nitrophenyl)ethyl]glycinamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogen atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.

    Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

In medicinal chemistry, this compound could be investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities, due to the presence of nitro and halogen groups which are known to enhance biological activity.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings that require precise chemical functionalities.

Mechanism of Action

The mechanism by which N2-(4-chlorobenzyl)-N-(2,6-dibromo-4-nitrophenyl)-N~2~-[2-hydroxy-2-(4-nitrophenyl)ethyl]glycinamide exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting enzyme activity. The presence of multiple functional groups allows for interactions with various molecular targets, potentially affecting multiple pathways.

Comparison with Similar Compounds

Similar Compounds

    N~2~-(4-chlorobenzyl)-N-(2,6-dibromo-4-nitrophenyl)glycinamide:

    N~2~-(4-chlorobenzyl)-N-(4-nitrophenyl)-N~2~-[2-hydroxy-2-(4-nitrophenyl)ethyl]glycinamide: Lacks the dibromo substitutions, which could affect its chemical stability and reactivity.

Uniqueness

The unique combination of halogen, nitro, and hydroxy groups in N2-(4-chlorobenzyl)-N-(2,6-dibromo-4-nitrophenyl)-N~2~-[2-hydroxy-2-(4-nitrophenyl)ethyl]glycinamide provides it with distinct chemical properties, making it a versatile compound for various applications in research and industry. Its structural complexity allows for a wide range of chemical modifications, enhancing its utility in synthetic chemistry and potential biological activities.

Properties

Molecular Formula

C23H19Br2ClN4O6

Molecular Weight

642.7 g/mol

IUPAC Name

2-[(4-chlorophenyl)methyl-[2-hydroxy-2-(4-nitrophenyl)ethyl]amino]-N-(2,6-dibromo-4-nitrophenyl)acetamide

InChI

InChI=1S/C23H19Br2ClN4O6/c24-19-9-18(30(35)36)10-20(25)23(19)27-22(32)13-28(11-14-1-5-16(26)6-2-14)12-21(31)15-3-7-17(8-4-15)29(33)34/h1-10,21,31H,11-13H2,(H,27,32)

InChI Key

GQZMHCBDMOLFIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN(CC(C2=CC=C(C=C2)[N+](=O)[O-])O)CC(=O)NC3=C(C=C(C=C3Br)[N+](=O)[O-])Br)Cl

Origin of Product

United States

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